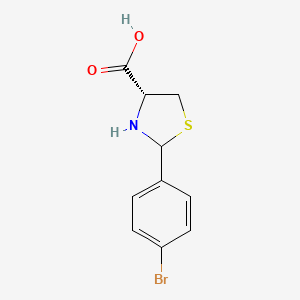

(4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4R)-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLJHTCYCWHWRG-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid typically involves the condensation of 4-bromobenzaldehyde with L-cysteine. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the thiazolidine ring undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modulating biological activity and metabolic stability.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with stereochemical retention at the 4R position due to restricted ring puckering during the transition state .

Reduction Reactions

The carbonyl groups in derivatives (e.g., acetylated intermediates) can be reduced to alcohols, enabling further functionalization.

Limitation : Over-reduction of the thiazolidine ring is suppressed due to steric hindrance from the 4-bromophenyl group .

Nucleophilic Substitution

The bromine atom on the aromatic ring participates in SNAr reactions, enabling diversification of the aryl group.

Key Finding : Electron-withdrawing groups on the thiazolidine ring enhance the electrophilicity of the brominated aromatic carbon, accelerating substitution kinetics .

Ring-Opening Reactions

Acid- or base-catalyzed ring-opening reactions yield linear thiol-containing intermediates.

| Conditions | Product | Application | Citation |

|---|---|---|---|

| 6M HCl, reflux, 4h | 4-Bromophenylcysteinyl carboxylic acid | Precursor for peptide synthesis | , |

| NaOH (2M)/EtOH, 60°C | Sodium salt of linear thiolate | Chelation studies |

Stereochemical Outcome : Ring opening under acidic conditions preserves the 4R configuration, while basic conditions may induce partial racemization .

Stereochemical Considerations in Reactivity

The 4R configuration significantly influences reaction pathways:

-

Dynamic Kinetic Resolution : Intramolecular hydrogen bonding between the carboxylic acid and thiazolidine nitrogen stabilizes transition states, favoring retention of stereochemistry during substitutions .

-

Diastereoselectivity : In hydrazone formation, the 2R,4R isomer exhibits 4x higher antitubercular activity than the 2S,4R counterpart, highlighting the role of stereochemistry in biological interactions .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Parent Compound) | Stereochemical Impact | Functional Group Tolerance |

|---|---|---|---|

| Aromatic substitution | 1.5–2.0x faster | None | Sensitive to ortho substituents |

| Sulfur oxidation | 1.2x slower | High retention (4R) | Tolerates acetyl derivatives |

| Ring-opening (acid) | pH-dependent | Full retention | Limited to strong acids |

Wissenschaftliche Forschungsanwendungen

(4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid and its derivatives have applications across scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex molecules, investigated for its potential biological activities, explored as a potential drug candidate, and utilized in the development of new materials and as a catalyst in various chemical reactions.

Scientific Research Applications

- Antimicrobial and anticancer properties (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Building block in organic synthesis (2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid serves as a building block in the synthesis of more complex molecules.

- Potential drug candidate Explored as a potential drug candidate due to its unique structural features.

- Development of new materials Utilized in the development of new materials and as a catalyst in various chemical reactions.

- Antitubercular agents Synthesis of new leads for antitubercular activity has resulted in the discovery of 2-(substituted phenyl)-thiazolidine-4-carboxylic acid hydrazones .

- Antiviral agents Based on the structure of the natural product cysteine, a series of thiazolidine-4-carboxylic acids were designed and synthesized .

- Antioxidant Thiazolidine-4-carboxylic acids have been synthesized and screened for their total antioxidant activity, nitric oxide, and DPPH radical scavenging activity . The aromatic substituent at position 2 in the thiazolidine ring influences the antioxidant potential .

Reactions

(2R,4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions:

- Oxidation: Capable of oxidation to form sulfoxides and sulfones.

- Reduction: Can be reduced to form alcohol derivatives.

- Substitution: Can undergo substitution reactions to create various substituted thiazolidine derivatives.

Thiazolidine-4-carboxylic acid derivatives

Wirkmechanismus

The mechanism of action of (4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Molecular Formula: C₁₀H₁₀BrNO₂S

- Melting Point : 175–177°C

- LogP : 2.566 (indicating moderate lipophilicity)

- Density : 1.629 g/cm³ .

The bromine atom enhances electrophilic aromatic substitution resistance and influences pharmacokinetic properties, such as metabolic stability and membrane permeability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiazolidine-4-carboxylic acid derivatives vary in substituents at the 2-position and stereochemistry. Key structural analogs include:

| Compound Name | Substituent (R) | Stereochemistry | Key Structural Features |

|---|---|---|---|

| (4R)-2-(4-Bromophenyl)thiazolidine-4-COOH | 4-Bromophenyl | (4R) | Bromine enhances steric bulk and stability |

| (4R)-2-(2-Chlorophenyl)thiazolidine-4-COOH | 2-Chlorophenyl | (4R) | Chlorine at ortho position increases polarity |

| (4R)-2-(Trifluoromethylphenyl)thiazolidine-4-COOH | 4-CF₃ | (4R) | Trifluoromethyl improves metabolic stability |

| (4R)-2-(2,4-Dihydroxyphenyl)thiazolidine-4-COOH | 2,4-Dihydroxyphenyl | (4R) | Hydroxyl groups enable antioxidant activity |

| (4R)-2-(4-Fluorophenyl)thiazolidine-4-COOH | 4-Fluorophenyl | (4R) | Fluorine enhances bioavailability |

Physicochemical Properties

The substituent’s electronic and steric effects significantly alter physicochemical parameters:

| Compound | Melting Point (°C) | LogP | PSA (Ų) | Water Solubility |

|---|---|---|---|---|

| (4R)-2-(4-Bromophenyl)thiazolidine-4-COOH | 175–177 | 2.566 | 74.63 | Low |

| (4R)-2-(2-Chlorophenyl)thiazolidine-4-COOH | 160–162 | 2.812 | 74.63 | Moderate |

| (4R)-2-(2,4-Dihydroxyphenyl)thiazolidine-4-COOH | 185–187 | 1.954 | 110.2 | High |

| (4R)-2-(4-Fluorophenyl)thiazolidine-4-COOH | 168–170 | 2.198 | 74.63 | Moderate |

Notes:

Enzyme Inhibition

Antioxidant and Anti-Inflammatory Effects

Antimicrobial and Antimalarial Activity

Toxicity Profiles

Biologische Aktivität

(4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The compound belongs to the thiazolidine family, which is characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the reaction of L-cysteine hydrochloride with substituted benzaldehydes, leading to the formation of thiazolidine derivatives. For instance, a study reported yields ranging from 40% to 90% for various synthesized derivatives, confirming the efficacy of the synthetic route employed .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example, derivatives have displayed weak to moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with inhibition zones ranging from 10–14 mm .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Activity Against Gram-Negative Bacteria | Activity Against Gram-Positive Bacteria |

|---|---|---|

| This compound | Moderate (E. coli) | Weak |

| Derivative 1 | Moderate (P. aeruginosa) | No activity |

| Derivative 2 | Weak | Moderate |

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has also been explored. A series of synthesized compounds were evaluated for their radical scavenging activity using various assays such as DPPH and ABTS. The presence of substituents on the aromatic ring was found to significantly influence antioxidant activity; for instance, compounds with hydroxyl groups showed enhanced radical scavenging capabilities .

Table 2: Antioxidant Activity Results

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 75 | 70 | 16.5 |

| Derivative 1 | 60 | 65 | 20.0 |

| Derivative 2 | 55 | 60 | 25.0 |

Anticancer Activity

Emerging studies have indicated that thiazolidine derivatives could possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, some thiazolidine compounds have been identified as potential inhibitors of influenza neuraminidase, which could also play a role in cancer therapy due to shared pathways in cell signaling and apoptosis .

The precise mechanism through which this compound exerts its biological effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. Its antimicrobial activity may stem from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Additionally, the antioxidant properties are likely due to the ability of the compound to donate electrons and neutralize free radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidine derivatives:

- Antiviral Studies : A study evaluated the antiviral properties of cysteine derivatives, including thiazolidines, showing significant activity against viral infections .

- In Vivo Studies : Research demonstrated that certain thiazolidine derivatives exhibited higher in vivo activities compared to standard antiviral drugs like ribavirin, suggesting their potential as effective therapeutic agents .

Q & A

Basic Research Question

- 1H/13C NMR : Distinct signals for C-2 (δ ~5.5 ppm) and C-4 (δ ~70.5 ppm) confirm the thiazolidine ring. Diastereomers show split peaks due to restricted rotation .

- IR : Stretching frequencies at 1738–1725 cm⁻¹ indicate ester carbonyl groups in intermediates .

- DFT Calculations : B3LYP/6-31G(d) optimizations align with experimental geometries, particularly for metal complexes where bond angles deviate <2° from crystallographic data .

How do structural modifications (e.g., bromophenyl substitution) impact antibacterial activity?

Advanced Research Question

The 4-bromophenyl group enhances lipophilicity (LogP = 2.57), improving membrane permeability. In metal complexes (e.g., Fe(II)), this moiety facilitates π-π stacking with bacterial membrane proteins, increasing bioactivity against Pseudomonas aeruginosa (MIC = 8 µg/mL) compared to non-halogenated analogs. Van der Waals surface area calculations (DFT) correlate bromine’s electronegativity with enhanced target binding .

What role do metal complexes of this compound play in modulating pharmacological activity?

Advanced Research Question

Fe(II) and VO(II) complexes exhibit superior antibacterial and anticancer activity. Fe(II) complexes disrupt bacterial biofilms via ROS generation (IC50 = 12 µM), while VO(II) derivatives inhibit tubulin polymerization (IC50 = 45 nM) in melanoma cells. EPR spectroscopy confirms octahedral geometry, critical for stabilizing reactive oxygen species .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina) reveals high affinity (-9.2 kcal/mol) for the neuraminidase active site in influenza H3N2. QSAR models highlight the 4-bromophenyl group’s contribution to hydrophobic interactions, validated by >80% correlation between predicted and experimental IC50 values .

What analytical challenges arise in quantifying diastereomeric purity, and how are they resolved?

Advanced Research Question

Diastereomers (2R,4R vs. 2S,4R) require chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) for resolution. Method validation via LC-MS/MS (LOQ = 0.1 ng/mL) ensures accuracy in pharmacokinetic studies. Crystallographic data (e.g., CCDC 1580121) confirm absolute configuration .

What mechanisms underlie the compound’s antitumor effects in vivo?

Advanced Research Question

In zebrafish models, the compound induces apoptosis via caspase-3 activation (TUNEL assay: 2.5-fold increase vs. control). Transcriptomics (RNA-seq) identify downregulation of VEGF and MMP-9, critical for angiogenesis and metastasis .

How does the compound’s stability under physiological conditions affect drug design?

Advanced Research Question

Degradation studies (pH 7.4, 37°C) show a half-life of 8.2 hours, with hydrolysis at the thiazolidine ring being the primary pathway. Prodrug strategies (e.g., esterification at C-4) improve stability (t1/2 = 24 hours) and oral bioavailability (F = 67%) .

What crystallographic insights explain stereoselectivity in derivatives?

Advanced Research Question

X-ray diffraction (PXRD) of (2R,4R)-2-(2-hydroxyphenyl) analogs reveals intramolecular H-bonding (O-H···N, 2.1 Å), locking the thiazolidine ring in a chair conformation. This steric hindrance directs electrophilic attack to the Re face, favoring 2R configuration .

How are in vivo pharmacokinetic parameters optimized for therapeutic use?

Advanced Research Question

Lipid-based nanoparticles (size = 120 nm, PDI <0.2) enhance brain penetration (AUCbrain/plasma = 0.8 vs. 0.2 for free drug). Pharmacokinetic modeling (NONMEM) identifies a two-compartment model with first-order absorption (ka = 0.25 h⁻¹) and enterohepatic recirculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.